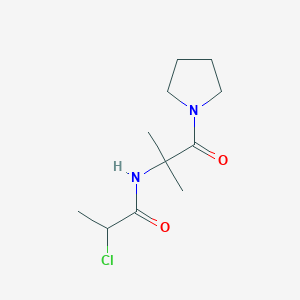
2-Chloro-N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)propanamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for breaking down GABA, the primary inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, CPP-115 increases GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mechanism Of Action
As mentioned earlier, 2-Chloro-N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)propanamide inhibits GABA aminotransferase, leading to increased levels of GABA in the brain. This enhances GABAergic neurotransmission, which can have various effects on neuronal activity and behavior. GABA is known to have inhibitory effects on neuronal activity, and increased GABA levels can lead to reduced neuronal excitability and increased inhibition.
Biochemical And Physiological Effects
2-Chloro-N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)propanamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase GABA levels in the brain, reduce seizure activity, decrease anxiety-like behavior, and enhance cognitive performance. It has also been shown to have potential as a treatment for certain genetic disorders, such as Angelman syndrome.
Advantages And Limitations For Lab Experiments
One advantage of 2-Chloro-N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)propanamide is its potency and specificity as a GABA aminotransferase inhibitor. This allows for precise modulation of GABAergic neurotransmission in preclinical studies. However, one limitation is that it has not yet been extensively studied in humans, and its safety and efficacy in clinical trials remain to be determined.
Future Directions
There are several potential future directions for research on 2-Chloro-N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)propanamide. One area of interest is its potential as a treatment for epilepsy, particularly in cases where traditional antiepileptic drugs have been ineffective. Another area of interest is its potential as a cognitive enhancer, particularly in the treatment of cognitive deficits associated with certain neurological and psychiatric disorders. Additionally, further research is needed to determine its safety and efficacy in clinical trials, as well as its potential for drug interactions and side effects.
Synthesis Methods
2-Chloro-N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)propanamide can be synthesized using a multi-step process involving the reaction of 2-chloropropionyl chloride with methylamine, followed by reaction with pyrrolidine-2-one and then with 2-methylpropan-2-ol. The final product is then purified through recrystallization.
Scientific Research Applications
2-Chloro-N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in preclinical models of epilepsy, addiction, anxiety, and depression. It has also been studied for its potential as a cognitive enhancer and as a treatment for certain genetic disorders.
properties
IUPAC Name |
2-chloro-N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O2/c1-8(12)9(15)13-11(2,3)10(16)14-6-4-5-7-14/h8H,4-7H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWXNBMNBHRKBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(C)C(=O)N1CCCC1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

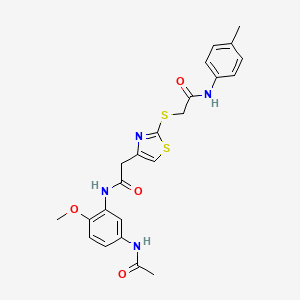
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2894439.png)
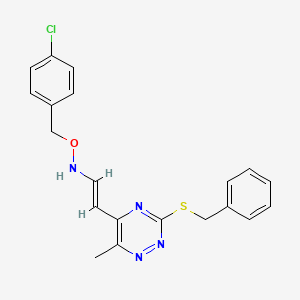
![3,4-difluoro-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2894445.png)
![(2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol](/img/structure/B2894446.png)
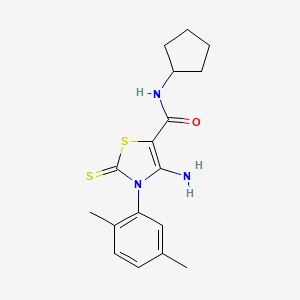
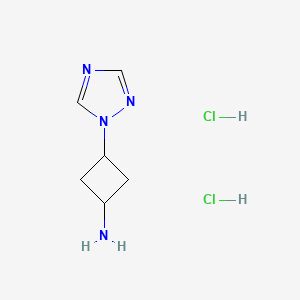
![2-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2894450.png)
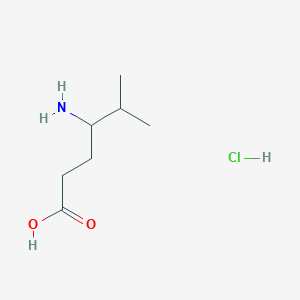
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2894452.png)
![3-[(Benzyloxy)methyl]-3-methylpentane-1,5-diol](/img/structure/B2894453.png)
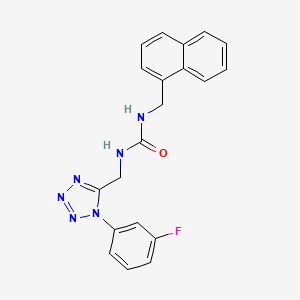
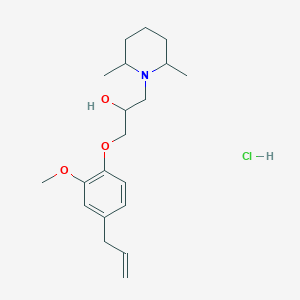
![4-methyl-2-(1H-pyrrol-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)thiazole-5-carboxamide](/img/structure/B2894459.png)